N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
Overview
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a pyridazine ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with a phenyl group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated using appropriate reducing agents under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under ambient conditions or with mild heating to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted sulfonamides
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and azepane derivatives, such as dichloroanilines . These compounds share structural similarities but differ in their chemical and biological properties.
Uniqueness
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its combination of an azepane ring, a pyridazine ring, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-18-7-13-22(31-2)23(17-18)32(29,30)27-20-10-8-19(9-11-20)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBFOKBCQNNWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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